Neratinib - 698387-09-6

Neratinib

Catalog Number: EVT-287231
CAS Number: 698387-09-6
Molecular Formula: C30H29ClN6O3
Molecular Weight: 557.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neratinib is a quinoline compound having a cyano group at the 3-position, a 3-chloro-4-(2-pyridylmethoxy)anilino group at the 4-position, a 4-dimethylamino-trans-but-2-enoylamido group at the 6-position, and an ethoxy group at the 7-position. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines and a nitrile.
Neratinib was approved in July 2017 for use as an extended adjuvant therapy in Human Epidermal Growth Factor Receptor 2 (HER2) positive breast cancer. Approval was granted to Puma Biotechnology Inc. for the tradename Nerlynx. Neratinib is currently under investigation for use in many other forms of cancer.
Neratinib is a Kinase Inhibitor. The mechanism of action of neratinib is as a Kinase Inhibitor, and P-Glycoprotein Inhibitor.
Neratinib is an orally available tyrosine kinase receptor inhibitor that is used in the extended adjuvant therapy of early stage breast cancer. Neratinib is associated with a low rate of transient elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.
Neratinib is an orally available, 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity. Neratinib binds to the HER-2 receptor irreversibly, thereby reducing autophosphorylation in cells, apparently by targeting a cysteine residue in the ATP-binding pocket of the receptor. Treatment of cells with this agent results in inhibition of downstream signal transduction events and cell cycle regulatory pathways; arrest at the G1-S (Gap 1/DNA synthesis)-phase transition of the cell division cycle; and ultimately decreased cellular proliferation. Neratinib also inhibits the epidermal growth factor receptor (EGFR) kinase and the proliferation of EGFR-dependent cells.
See also: Neratinib Maleate (active moiety of).
Source and Classification

Neratinib (chemical formula: C30H29ClN6O3) is classified as an anilinoquinoline derivative and belongs to the group of irreversible pan-ERBB receptor tyrosine kinase inhibitors. Its development was motivated by the need for effective treatments against HER2-positive breast cancer and other solid tumors. The compound is marketed under the trade name Nerlynx and is primarily produced by Puma Biotechnology Inc. .

Synthesis Analysis

Neratinib can be synthesized through various methods:

  1. Reduction Reaction: The synthesis begins with the reduction of a precursor compound (NERA-001) using iron as a reducing agent to yield NERA-002. This compound then undergoes a condensation reaction with another intermediate (NERA-003), leading to NERA-004. Subsequently, a nucleophilic substitution reaction displaces a chloride moiety in NERA-004 to form neratinib .
  2. Wittig–Horner Reaction: Another method involves the Wittig–Horner reaction, where ethyl diethoxyphosphinylacetate reacts with dimethylaminoacetaldehyde diethylacetal to synthesize the 6-position side chain of neratinib . This method is notable for its efficiency in producing alkenes from phosphonates and carbonyl compounds.

The synthesis parameters often include temperature control, reaction time, and specific reagent concentrations to optimize yield and purity.

Molecular Structure Analysis

Neratinib's molecular structure features a quinoline core with various substituents that enhance its binding affinity to target receptors. The compound contains:

  • A quinoline backbone,
  • A cyano group at position 3,
  • A chlorinated phenyl ring connected through a methoxy linker,
  • A dimethylamino group at position 4.

The molecular weight of neratinib is approximately 673.115 g/mol. The compound's design allows it to form covalent bonds with cysteine residues in the ATP binding pocket of the epidermal growth factor receptor family, particularly Cys773 in EGFR and Cys805 in HER2 .

Chemical Reactions Analysis

Neratinib undergoes several significant chemical reactions:

  • Covalent Bond Formation: It forms irreversible covalent bonds with cysteine residues in the active sites of HER family receptors through Michael addition reactions. This interaction effectively inhibits their tyrosine kinase activity.
  • Conjugation with Glutathione: Neratinib can also conjugate with glutathione, forming adducts that may influence its pharmacokinetics and potential toxicity .

These reactions are crucial for understanding neratinib's mechanism of action and therapeutic efficacy.

Mechanism of Action

Neratinib functions primarily by inhibiting the phosphorylation of tyrosine residues on epidermal growth factor receptors. By binding irreversibly to these receptors, neratinib prevents their activation and subsequent downstream signaling through pathways such as:

  • Mitogen-Activated Protein Kinase (MAPK),
  • Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR.

This inhibition leads to reduced cell proliferation, migration, and induction of apoptosis in cancer cells expressing HER2 or EGFR . Notably, neratinib also demonstrates potential in reversing multidrug resistance associated with ATP-binding cassette transporters .

Physical and Chemical Properties Analysis

Neratinib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: The elimination half-life ranges from 7 to 17 hours, which influences dosing regimens in clinical settings .

These properties are essential for determining its formulation and administration routes.

Applications

Neratinib is primarily used in clinical oncology for:

  • Breast Cancer Treatment: It is particularly effective against HER2-positive breast cancer and has been approved for use after trastuzumab-based therapy.
  • Clinical Trials: Ongoing research is exploring its efficacy in other cancers with HER2 mutations or overexpression .
  • Combination Therapies: Studies are investigating the potential benefits of combining neratinib with other therapeutic agents to enhance treatment outcomes.
Molecular Mechanisms of Action

Tyrosine Kinase Inhibition Specificity

Irreversible Binding to HER Family Receptors (HER1/EGFR, HER2, HER4)

Neratinib covalently and irreversibly binds to the intracellular kinase domains of HER1 (EGFR), HER2, and HER4 receptors. This permanent inhibition occurs through a Michael addition reaction where neratinib's electrophilic acrylamide group forms a covalent bond with the nucleophilic cysteine residues (Cys773 in HER1/EGFR and Cys805 in HER2) within the ATP-binding pocket. This irreversible binding fundamentally differs from the reversible, competitive inhibition seen with first-generation TKIs [1] [3] [4]. The covalent modification ensures prolonged receptor inactivation even after drug clearance, leading to sustained suppression of receptor dimerization and autophosphorylation. This mechanism provides a pharmacokinetic advantage by maintaining target suppression despite fluctuating drug concentrations [4] [7].

Table 1: Neratinib Binding Affinity to HER Family Receptors

HER ReceptorBinding SiteBinding TypeBiological Consequence
HER1/EGFRCys773Irreversible covalentComplete inactivation of kinase activity
HER2Cys805Irreversible covalentBlockade of downstream signaling
HER4Cys803Irreversible covalentInhibition of heregulin-mediated signaling
HER3-Indirect inhibitionSuppression via heterodimer disruption

Structural Basis of Covalent Interaction with ATP-Binding Domains

The molecular structure of neratinib comprises three critical domains: 1) A quinazoline core that occupies the adenine-binding pocket of ATP, 2) A covalent-binding acrylamide group positioned to react with specific cysteine residues, and 3) Hydrophobic substituents that enhance affinity through interactions with hydrophobic regions adjacent to the ATP-binding site [3] [6]. Structural analyses reveal that neratinib's 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile scaffold enables optimal positioning for nucleophilic attack by the conserved cysteine residues. This precise spatial orientation facilitates the formation of a covalent adduct that sterically blocks ATP binding and prevents kinase activation. The irreversible binding effectively "locks" the kinase in an inactive conformation, providing sustained inhibition compared to reversible inhibitors that dissociate from their targets [3] [6] [7].

Pan-HER Selectivity vs. Isoform-Specific Targeting

Neratinib demonstrates potent inhibitory activity against multiple HER family members with IC₅₀ values of 59 nM for HER1/EGFR, 11 nM for HER2, and 19 nM for HER4. This pan-HER targeting profile contrasts sharply with isoform-specific agents like gefitinib (HER1-selective) or trastuzumab (HER2-specific). The broad-spectrum inhibition simultaneously disrupts multiple signaling nodes within the HER network, preventing compensatory signaling through alternative HER receptors—a common resistance mechanism observed with selective inhibitors [3] [4] [5]. Particularly in HER2-positive cancers, neratinib effectively inhibits both HER2 homodimers and HER2-containing heterodimers (HER2-HER3, HER2-HER1), which are key drivers of oncogenic signaling. This comprehensive blockade provides therapeutic advantages in heterogeneous tumor populations where different HER dimers may drive proliferation and survival in distinct cell subpopulations [1] [4] [5].

Downstream Signaling Pathway Modulation

Suppression of PI3K-AKT-mTOR Axis

Neratinib profoundly inhibits the PI3K-AKT-mTOR pathway, a critical survival signaling cascade frequently hyperactivated in HER2-driven cancers. Transcriptome analysis of neratinib-treated HER2-positive cancer models revealed significant downregulation of PI3K pathway components and reduced phosphorylation of AKT (Ser473) within hours of treatment [2] [4]. This inhibition occurs primarily through disruption of HER2-HER3 heterodimers, which represent the most potent activators of PI3K signaling due to HER3's six docking sites for the p85 regulatory subunit of PI3K. By preventing HER3 phosphorylation and recruitment to these heterodimers, neratinib effectively uncouples HER2 signaling from PI3K activation [4] [5]. The consequential suppression of AKT-mediated signaling induces apoptosis through multiple mechanisms, including increased expression of pro-apoptotic proteins (BAD, BAX), decreased anti-apoptotic proteins (BCL-2, BCL-XL), and inhibition of mTOR-mediated protein synthesis essential for tumor growth and survival [2] [7].

Inhibition of MAPK/ERK Proliferation Pathways

Neratinib treatment consistently demonstrates potent inhibition of the RAF-MEK-ERK signaling cascade, a central regulator of cancer cell proliferation and survival. Transcriptome analysis identified neratinib-mediated suppression of ERK phosphorylation and downregulation of key cell cycle regulators including cyclin-dependent kinases (CDKs) and cyclins [2] [5]. This inhibition occurs through disruption of the adaptor protein complex formation (Grb2-SOS) that links activated HER receptors to RAS activation. By preventing this upstream activation, neratinib effectively blocks the entire MAPK signaling cascade. The resulting cell cycle arrest is mediated through reduced expression of cyclin D1 and increased expression of CDK inhibitors p21 and p27. Additionally, neratinib treatment significantly downregulates transcription factors such as c-FOS and c-JUN that are activated by ERK and drive expression of proliferation-associated genes [2] [5] [7].

Table 2: Transcriptomic Changes Following Neratinib Treatment in HER2+ Models

Pathway AffectedUpregulated Genes/ProteinsDownregulated Genes/ProteinsFunctional Consequences
Cell Cycle RegulationCDKN1A (p21), CDKN1B (p27)Cyclin D1, CDK4, CDK6G1/S cell cycle arrest
ApoptosisBAX, BAD, caspase-3BCL-2, BCL-XLIncreased apoptotic index
MAPK SignalingDUSP6c-FOS, c-JUNReduced proliferation signals
PI3K-AKT SignalingPTENp-AKT, p-mTORDecreased survival signaling

Crosstalk with Estrogen Receptor Signaling in HER2+/HR+ Subtypes

In hormone receptor-positive (HR+), HER2-positive breast cancers, neratinib effectively disrupts the bidirectional crosstalk between HER2 and estrogen receptor (ER) signaling pathways that drive therapeutic resistance. Estrogen-mediated ER activation triggers non-genomic signaling that phosphorylates and activates HER2, while HER2 activation leads to phosphorylation of ER and its coactivators, enhancing estrogen-independent ER transcriptional activity [1] [8]. Neratinib blocks this vicious cycle through dual mechanisms: 1) Direct inhibition of HER2 kinase activity prevents ER phosphorylation and activation, and 2) Disruption of downstream MAPK and PI3K signaling reduces ER-coactivator recruitment and ER-dependent transcription. When combined with endocrine therapies such as tamoxifen or aromatase inhibitors, neratinib establishes a comprehensive blockade of both major drivers of tumor growth in this subtype. This dual blockade strategy has demonstrated particular efficacy in HER2+/HR+ tumors where resistance to single-pathway inhibition commonly develops through compensatory upregulation of the alternative pathway [1] [3] [8].

Comparative Mechanistic Analysis with Other HER-Targeted Agents

Neratinib vs. Reversible TKIs (Lapatinib, Gefitinib)

The irreversible binding mechanism of neratinib confers distinct pharmacological advantages over reversible TKIs such as lapatinib (HER1/HER2) and gefitinib (HER1-specific). Unlike reversible inhibitors that maintain equilibrium between bound and unbound states, neratinib permanently inactivates its target receptors, resulting in sustained pathway suppression independent of drug concentration fluctuations [4] [6]. This fundamental difference translates to superior inhibition of downstream signaling and enhanced antitumor efficacy, particularly in models with moderate HER2 expression where reversible inhibitors show limited activity. Transcriptome analyses comparing neratinib and lapatinib treatment revealed that neratinib induced more profound and durable suppression of proliferation and survival genes, particularly in HER2-low (IHC2+) cancer models [5].

Neratinib also demonstrates superior activity against HER2-mutated isoforms that confer resistance to reversible inhibitors. Structural analyses indicate that neratinib effectively binds to and inhibits several HER2 kinase domain mutants (e.g., L755S, V777L) that diminish lapatinib binding affinity. Additionally, neratinib's covalent binding circumvents ATP-competitive resistance mechanisms that commonly develop against reversible TKIs in high-ATP tumor microenvironments [3] [4] [6]. The pan-HER targeting profile of neratinib provides another strategic advantage over isoform-specific reversible inhibitors by preventing compensatory signaling through alternative HER receptors—a well-documented resistance mechanism to selective HER2 or HER1 inhibitors [4] [5].

Table 3: Comparative Analysis of HER-Targeted Tyrosine Kinase Inhibitors

PropertyNeratinibLapatinibGefitinib
Target SpecificityPan-HER (HER1,2,4)HER1/HER2HER1-selective
Binding MechanismIrreversible covalentReversible competitiveReversible competitive
IC₅₀ HER2 (nM)1110>1000
Resistance to HER2 MutantsEffective against L755S, V777LReduced efficacy against L755SNot applicable
Effect on HER2 InternalizationPromotes internalization & degradationMinimal effectMinimal effect
Pan-HER ActivityBroad inhibition prevents compensatory signalingLimited to HER1/HER2Narrow (HER1 only)

Synergy/Antagonism with Monoclonal Antibodies (Trastuzumab, Pertuzumab)

Neratinib exhibits complementary mechanisms and synergistic effects when combined with HER2-directed monoclonal antibodies. While antibodies like trastuzumab and pertuzumab target the extracellular domains of HER2, neratinib inhibits the intracellular kinase domain, providing simultaneous blockade at distinct molecular sites [1] [4] [5]. Preclinical studies demonstrate that neratinib-trastuzumab combinations synergistically inhibit cell proliferation and increase apoptosis in HER2-positive models through several mechanisms: 1) Enhanced downregulation of HER2 surface expression through neratinib-induced internalization and lysosomal degradation, 2) Comprehensive inhibition of all HER2-containing dimers (including trastuzumab-insensitive homodimers), and 3) Disruption of compensatory signaling through other HER receptors not targeted by trastuzumab [5] [7].

The combination of neratinib with pertuzumab provides particularly effective blockade of HER2-HER3 dimerization—a key driver of PI3K-AKT signaling and therapeutic resistance. While pertuzumab sterically hinders dimer formation by binding HER2's dimerization domain (subdomain II), neratinib directly inhibits kinase activity of any dimers that escape this blockade [4] [5]. This vertical inhibition strategy has demonstrated efficacy in trastuzumab-resistant models where compensatory HER3 activation maintains downstream survival signaling. Additionally, neratinib has been shown to overcome ligand-mediated resistance to monoclonal antibodies by blocking heregulin-induced HER3 and HER4 activation [1] [5] [8].

Emerging evidence suggests neratinib may enhance the efficacy of antibody-drug conjugates (ADCs) by promoting HER2 internalization. Research in gastric cancer models demonstrates that neratinib pretreatment significantly increases intracellular uptake of pHrodo-labeled trastuzumab-deruxtecan (T-DXd), enhancing ADC delivery and cytotoxicity. This effect stems from neratinib's ability to promote HER2 ubiquitination, dissociation from HSP90 chaperones, and subsequent endocytosis—mechanisms not observed with reversible inhibitors like lapatinib [6] [7]. This unique property positions neratinib as a promising combinatorial agent to enhance ADC efficacy in HER2-expressing malignancies.

Table 4: Clinically Relevant Synergistic Combinations with Neratinib

Therapeutic CombinationMolecular MechanismExperimental Evidence
Neratinib + TrastuzumabDual targeting of extracellular & intracellular domains; enhanced HER2 internalizationSuperior pCR rates in I-SPY2 trial; enhanced apoptosis in HER2-low models
Neratinib + Endocrine TherapyDual blockade of HER2-ER crosstalkImproved outcomes in HER2+/HR+ breast cancer (ExteNET trial)
Neratinib + ADCs (T-DXd)Increased HER2 internalization enhances ADC uptakeEnhanced intracellular accumulation of T-DXd in gastric cancer models
Neratinib + ADAM10/17 InhibitorsPrevents ligand-mediated resistanceModest enhancement in HER2-low breast cancer organoids

Compounds Mentioned:

  • Neratinib
  • Lapatinib
  • Gefitinib
  • Trastuzumab
  • Pertuzumab
  • Trastuzumab deruxtecan (T-DXd)
  • Pyrotinib
  • Melatonin
  • Capecitabine
  • Paclitaxel

Properties

CAS Number

698387-09-6

Product Name

Neratinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.0 g/mol

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+

InChI Key

JWNPDZNEKVCWMY-VQHVLOKHSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HKI 272
HKI-272
HKI272
N-(4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolyl)-4-(dimethylamino)-2-butenamide
neratinib
Nerlynx

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.